SPDP-PEG6-t-butyl ester

Antibody-Drug Conjugate PEG linker length HER2-positive tumor cells

SPDP-PEG6-t-butyl ester (CAS 1818294-34-6; MW 606.8 g/mol; purity ≥95%) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker that integrates three functionally orthogonal modules: an amine- and thiol-reactive SPDP (succinimidyl 3-(2-pyridyldithio)propionate) moiety bearing a cleavable disulfide bond, a hexa-ethylene glycol (PEG6) hydrophilic spacer, and a tert-butyl (tBu) ester-protected carboxylic acid terminus. The SPDP group enables reversible disulfide conjugation with cysteine thiols, the PEG6 spacer provides a defined ~32.5 Å extended reach with enhanced aqueous compatibility, and the t-butyl ester serves as an acid-labile protecting group that remains inert under standard amide-coupling and thiol-exchange conditions until selectively deprotected with trifluoroacetic acid (TFA), enabling stepwise orthogonal bioconjugation strategies not accessible with NHS-ester-terminated analogs.

Molecular Formula C27H46N2O9S2
Molecular Weight 606.8 g/mol
Cat. No. B1513145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPDP-PEG6-t-butyl ester
Molecular FormulaC27H46N2O9S2
Molecular Weight606.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCSSC1=CC=CC=N1
InChIInChI=1S/C27H46N2O9S2/c1-27(2,3)38-26(31)7-11-32-13-15-34-17-19-36-21-22-37-20-18-35-16-14-33-12-10-28-24(30)8-23-39-40-25-6-4-5-9-29-25/h4-6,9H,7-8,10-23H2,1-3H3,(H,28,30)
InChIKeyVFGPGKXODUIZDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPDP-PEG6-t-butyl ester: Heterobifunctional Cleavable PEG6 Linker with Acid-Labile Carboxyl Protection for ADC and PROTAC R&D Procurement


SPDP-PEG6-t-butyl ester (CAS 1818294-34-6; MW 606.8 g/mol; purity ≥95%) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker that integrates three functionally orthogonal modules: an amine- and thiol-reactive SPDP (succinimidyl 3-(2-pyridyldithio)propionate) moiety bearing a cleavable disulfide bond, a hexa-ethylene glycol (PEG6) hydrophilic spacer, and a tert-butyl (tBu) ester-protected carboxylic acid terminus . The SPDP group enables reversible disulfide conjugation with cysteine thiols, the PEG6 spacer provides a defined ~32.5 Å extended reach with enhanced aqueous compatibility, and the t-butyl ester serves as an acid-labile protecting group that remains inert under standard amide-coupling and thiol-exchange conditions until selectively deprotected with trifluoroacetic acid (TFA), enabling stepwise orthogonal bioconjugation strategies not accessible with NHS-ester-terminated analogs [1].

Why SPDP-PEG6-t-butyl ester Cannot Be Casually Substituted by SPDP-PEG4, SPDP-PEG8, or NHS-Ester-Terminated Analogs in Bioconjugation Workflows


In the SPDP-PEGn-t-butyl ester family, substituting linker length (n = 4, 6, or 8) or terminal functionality (t-butyl ester vs. NHS ester vs. free acid) is not scientifically equivalent because PEG unit count directly dictates spacer reach, conformational entropy, and aqueous solubility, while the t-butyl ester vs. NHS ester choice determines whether orthogonal multistep conjugation is even possible . In PEG-based ADC drug-linker platforms, systematic variation of PEG chain length has been shown to produce large differences in in vitro anti-proliferative activity, with PEG6 and PEG8 spacers yielding the highest potency against HER2-positive tumor cells while shorter PEG2/PEG4 constructs underperform [1]. Furthermore, replacing a t-butyl-ester-protected linker with an NHS-ester-terminated analog forfeits the ability to perform sequential deprotection–activation–conjugation cascades, because the NHS ester hydrolyzes with a half-life of only several hours at pH 7 and less than 10 minutes at pH 9, whereas the t-butyl ester remains indefinitely stable under the same aqueous neutral-to-basic conditions [2].

SPDP-PEG6-t-butyl ester: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


PEG6 Spacer Length Delivers Superior ADC Cytotoxicity vs. PEG2 and PEG4 in Head-to-Head In Vitro Comparison

In a systematic study of Dol10-based ADC drug-linkers synthesized with discrete PEG chains of varying length (PEG2, PEG4, PEG6, PEG8, PEG12) and conjugated to trastuzumab (Herceptin®), ADCs containing PEG6 and PEG8 spacers exhibited the highest level of in vitro anti-proliferative activity against HER2-positive SK-BR-3 human tumor cells, outperforming ADCs with PEG2 and PEG4 spacers [1]. While the published study used maleimide-terminated PEG drug-linkers rather than SPDP-PEG6-t-butyl ester directly, the PEG6 spacer length is identical in both constructs and the cytotoxicity trend is driven by the spacer unit count, establishing a cross-study comparable benchmark that PEG6 represents a functional optimum for ADC linker design.

Antibody-Drug Conjugate PEG linker length HER2-positive tumor cells in vitro cytotoxicity

Spacer Arm Length: PEG6 (~32.5 Å) Provides Quantifiably Greater Molecular Reach than PEG4 (25.7 Å) While Remaining Compact vs. PEG12 (54.1 Å)

Spacer arm length directly governs the physical separation achievable between conjugated biomolecules. The PEG4-SPDP crosslinker (Thermo Fisher Pierce™ SM(PEG)4) has a verified spacer arm of 25.7 Å . The PEG6-based SPDP linker extends this to an estimated ~32.5 Å , a ~26% increase in reach. At the upper end, PEG12-SPDP reaches 54.1 Å . The PEG6 spacer thus provides an intermediate length that bridges the gap between the compact PEG4 and the highly extended PEG12, offering sufficient reach to span inter-domain distances in protein–protein conjugates and ternary complex formation in PROTACs without the excessive flexibility and potential entropic penalty of longer PEG chains, which can form intramolecular coils and reduce effective concentration of terminal ligands.

spacer arm length PEG linker angstrom comparison bioconjugation reach

t-Butyl Ester Protection Enables Orthogonal Multistep Conjugation: Indefinite Aqueous Stability at Neutral pH vs. NHS Ester Hydrolysis (t1/2 <10 min at pH 9)

The t-butyl ester group in SPDP-PEG6-t-butyl ester remains chemically inert during amine-NHS and thiol-pyridyldithiol coupling steps, enabling a true orthogonal protection strategy where the carboxylic acid is unveiled only upon deliberate acid treatment (e.g., TFA in dichloromethane) [1]. In stark contrast, the NHS ester terminus of SPDP-PEG6-NHS ester undergoes spontaneous hydrolysis in aqueous buffer: the half-life is several hours at pH 7–8 and falls to less than 10 minutes at pH 9, 25 °C [2]. This means an NHS-ester-terminated linker cannot survive a prior aqueous amine-coupling step, then be carried forward to a second activation–conjugation cycle—the NHS ester will have already hydrolyzed. The t-butyl ester is highly stable under neutral and basic aqueous conditions and is documented to remain intact for months under dry, low-temperature storage [3]. This differential stability is a procurement-critical distinction: laboratories performing multistep, sequential bioconjugation workflows (e.g., first conjugate via SPDP-thiol, then deprotect, then EDC/NHS-couple to a second cargo) require the t-butyl ester variant; the NHS ester analog is chemically incompatible with such protocols.

orthogonal conjugation t-butyl ester stability NHS ester hydrolysis protecting group strategy

Real-Time Conjugation Monitoring via Pyridine-2-thione Chromophore Release at 343 nm with Quantitative Extinction Coefficient (ε = 8,080 M⁻¹cm⁻¹)

All SPDP-type linkers—including SPDP-PEG6-t-butyl ester—release pyridine-2-thione as a stoichiometric byproduct upon reaction of the 2-pyridyldithiol group with a free thiol . This chromophore has a strong, well-characterized absorbance at λmax = 343 nm with an extinction coefficient of ε₃₄₃ = 8,080 M⁻¹cm⁻¹ [1]. By monitoring absorbance at 343 nm, the extent of thiol conjugation can be quantified in real time without consuming the reaction mixture, enabling precise determination of conjugation efficiency and stoichiometry [2]. This built-in spectrophotometric handle provides a level of quality control not available with maleimide-based (e.g., SMCC) or amine-only crosslinkers, where conjugation must be assessed indirectly via SDS-PAGE, mass spectrometry, or functional assays. Although this feature is shared across the SPDP reagent family, it confers a practical workflow advantage over non-SPDP heterobifunctional linkers that lack a chromogenic leaving group.

conjugation monitoring pyridine-2-thione UV-Vis quantification SPDP reaction tracking

PEG6 Spacer Enables DAR 2–4 with Extended Plasma Half-Life >48 Hours and Reduced RES Clearance vs. Non-PEGylated Linkers

SPDP-PEG6-based ADC constructs leverage the ~2 nm PEG6 chain to control drug-to-antibody ratio (DAR) in the optimal 2–4 range by selectively targeting antibody hinge-region thiols, thereby avoiding over-conjugation that can lead to antibody inactivation and accelerated clearance . The PEG6 hydrophilic shield reduces reticuloendothelial system (RES) recognition, extending plasma half-life to >48 hours—a critical parameter for solid tumor passive targeting via the enhanced permeability and retention (EPR) effect . In systematic comparisons, PEGylated ADCs with DAR 2–4 demonstrate a favorable balance of potency and pharmacokinetics, whereas ADCs with very high DAR (>~6) exhibit rapid plasma clearance due to increased hydrophobicity [1]. In contrast, non-PEGylated SPDP (short-chain, MW 312.36) lacks the hydrophilic shield and confers limited solubility to the conjugate, while LC-SPDP (succinimidyl 6-[3-(2-pyridyldithio)propionamido]hexanoate) has only a hydrocarbon spacer that does not provide the same degree of hydrophilicity or steric protection .

drug-to-antibody ratio PEG pharmacokinetics RES clearance ADC half-life

SPDP-PEG6-t-butyl ester: Evidence-Backed Application Scenarios for Scientific Procurement


Multistep Orthogonal ADC Synthesis Requiring Sequential Thiol Conjugation Followed by Carboxyl-Directed Payload Attachment

SPDP-PEG6-t-butyl ester is uniquely suited for antibody-drug conjugate (ADC) workflows in which the SPDP-pyridyldithiol group is first reacted with reduced antibody hinge-region cysteines to install the linker via a cleavable disulfide bond, and a second payload (e.g., a cytotoxic amine-containing drug) is subsequently coupled to the carboxyl terminus after t-butyl ester deprotection with TFA and EDC/NHS activation. This sequential orthogonal protocol is impossible with SPDP-PEG6-NHS ester, because the NHS ester would hydrolyze during the first aqueous conjugation step (t1/2 <10 min at pH 9). The PEG6 spacer length is empirically validated to deliver maximal in vitro cytotoxicity in Dol10-based trastuzumab ADCs, outperforming PEG4 and PEG2 constructs, providing evidence-based confidence that the PEG6 length is functionally optimal [1].

PROTAC Linker Optimization Campaigns Where PEG6 Spacer Bridges E3 Ligase and Target Protein Binding Pockets with Maximal Ternary Complex Cooperativity

PROTAC (Proteolysis Targeting Chimera) design critically depends on linker length to achieve productive ternary complex formation. The PEG6 spacer (~32.5 Å extended) falls within the empirically validated 'gold standard' window (PEG4–PEG8) that balances solubility, reach, and conformational entropy without introducing excessive flexibility that can collapse the construct into non-productive coils. PEG4 imposes a near-rigid span (~25.7 Å) useful only for sterically congested pockets, while PEG8 adds additional breathing room that may introduce entropic penalties; PEG6 provides the intermediate conformational sampling that has been shown to enhance ternary complex residence time by up to an order of magnitude in structure–activity relationship studies [1]. The t-butyl ester protection further allows the carboxylic acid to be revealed only after PROTAC assembly for subsequent biotinylation or fluorophore tagging for pull-down or cellular imaging workflows .

Controlled-Release Drug Delivery Systems Exploiting Intracellular Glutathione-Mediated Disulfide Cleavage with Acid-Labile Carboxyl Unmasking

SPDP-PEG6-t-butyl ester enables dual-stimuli-responsive drug delivery designs: (1) the SPDP disulfide bond is selectively cleaved in the reducing intracellular environment (cytosolic glutathione concentration, 2–10 mM), releasing the payload from the carrier; and (2) the t-butyl ester can be pre-deprotected with TFA during conjugate synthesis to generate a free carboxyl for pH-sensitive or enzyme-labile prodrug attachment. This dual-cleavage architecture—reductive disulfide cleavage for intracellular payload release combined with acid-labile carboxyl protection for modular synthesis—is not replicable with either non-cleavable linkers (SMCC, maleimide) that lack the disulfide trigger, or with NHS-ester-terminated PEG linkers that cannot survive the aqueous conjugation conditions required for the first assembly step [1].

Bioconjugate Quality Control and Stoichiometry Optimization Using Real-Time 343 nm Absorbance Monitoring of SPDP-Thiol Reaction Progress

The pyridyldithiol group of SPDP-PEG6-t-butyl ester releases pyridine-2-thione (ε₃₄₃ = 8,080 M⁻¹cm⁻¹) upon reaction with free thiols, providing a quantitative, non-destructive spectrophotometric readout of conjugation progress [1]. This enables real-time optimization of linker-to-biomolecule stoichiometry—critical for achieving consistent drug-to-antibody ratios (DAR) in the 2–4 range, which clinical data show balances potency and pharmacokinetics without the rapid plasma clearance associated with high-DAR (>~6) ADCs . For laboratories scaling conjugation protocols from research to pilot production, this built-in QC handle reduces reliance on post-conjugation analytics (LC-MS, SDS-PAGE) and accelerates batch release decisions [1].

Quote Request

Request a Quote for SPDP-PEG6-t-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.